(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dichlorobenzylamine with phenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then cyclized to form the thiazolidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes essential for microbial growth and survival.
Comparison with Similar Compounds
Similar Compounds
(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one: Unique due to its specific substitution pattern and thiazolidinone ring.
2,3-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the thiazolidinone ring.
Phenyl isothiocyanate: Used as a precursor in the synthesis but lacks the complete structure of the target compound.
Uniqueness
This compound is unique due to its combination of a thiazolidinone ring with dichlorobenzyl and phenyl groups. This structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Properties
Molecular Formula |
C22H16Cl2N2OS |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
5-[(2,3-dichlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2OS/c23-18-13-7-8-15(20(18)24)14-19-21(27)26(17-11-5-2-6-12-17)22(28-19)25-16-9-3-1-4-10-16/h1-13,19H,14H2 |
InChI Key |
PENRTCCVDAAWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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